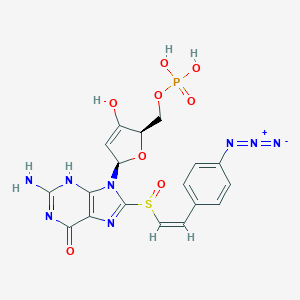
Apt-cgmp
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Apt-cgmp is a useful research compound. Its molecular formula is C18H17N8O8PS and its molecular weight is 536.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Ion Channel Studies
Apt-cGMP is extensively used to study cyclic nucleotide-gated ion channels. Its application allows researchers to investigate the activation mechanisms of these channels under physiological conditions. For instance, studies have demonstrated that exposure to this compound leads to persistent currents in retinal rods, indicating its effectiveness in activating cGMP-dependent pathways without the need for external nucleotides .
Therapeutic Research
The compound's role as a ligand for epithelial sodium channels (ENaC) has been explored, revealing its potential in treating kidney dysfunctions related to salt reabsorption. Research indicates that this compound can eliminate sodium self-inhibition, thereby stimulating ENaC activity through novel signaling pathways . This opens avenues for developing therapeutic agents targeting renal diseases.
Biochemical Assays
This compound serves as a crucial reagent in biochemical assays aimed at understanding cGMP signaling pathways. Its use in photoaffinity labeling allows for the identification of cGMP-binding proteins and their interactions within cellular contexts . This application is significant for elucidating the molecular mechanisms underlying various physiological processes.
Table 1: Effects of this compound on Ion Channels
Case Study 1: Activation of Retinal Rod Channels
In a study by Huber et al., the use of this compound facilitated the investigation of cGMP-gated ion channels in retinal rods. The researchers demonstrated that UV exposure led to persistent activation of these channels, underscoring this compound's role as a powerful tool for studying sensory transduction mechanisms .
Case Study 2: Epithelial Sodium Channel Regulation
Research conducted by Wang et al. highlighted how this compound regulates ENaC activity. The study revealed that this compound could effectively stimulate sodium reabsorption under various experimental conditions, suggesting its potential therapeutic applications in managing electrolyte imbalances and kidney disorders .
Propiedades
Número CAS |
149478-71-7 |
|---|---|
Fórmula molecular |
C18H17N8O8PS |
Peso molecular |
536.4 g/mol |
Nombre IUPAC |
[(2R,5R)-5-[2-amino-8-[(Z)-2-(4-azidophenyl)ethenyl]sulfinyl-6-oxo-1H-purin-9-yl]-3-hydroxy-2,5-dihydrofuran-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C18H17N8O8PS/c19-17-22-15-14(16(28)23-17)21-18(36(32)6-5-9-1-3-10(4-2-9)24-25-20)26(15)13-7-11(27)12(34-13)8-33-35(29,30)31/h1-7,12-13,27H,8H2,(H2,29,30,31)(H3,19,22,23,28)/b6-5-/t12-,13-,36?/m1/s1 |
Clave InChI |
NJGWWFGARBGAMJ-BOBKOGBWSA-N |
SMILES |
C1=CC(=CC=C1C=CS(=O)C2=NC3=C(N2C4C=C(C(O4)COP(=O)(O)O)O)N=C(NC3=O)N)N=[N+]=[N-] |
SMILES isomérico |
C1=CC(=CC=C1/C=C\S(=O)C2=NC3=C(N2[C@H]4C=C([C@H](O4)COP(=O)(O)O)O)NC(=NC3=O)N)N=[N+]=[N-] |
SMILES canónico |
C1=CC(=CC=C1C=CS(=O)C2=NC3=C(N2C4C=C(C(O4)COP(=O)(O)O)O)NC(=NC3=O)N)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















